Bis[2-[(oxo)diphenylphosphino]phenyl] Ether (DPEPO, CAS 808142-23-6) is a premier high-triplet-energy electron-transporting host material and exciton-blocking layer utilized in advanced optoelectronics. Characterized by its rigid diphenyl ether backbone and sterically hindered, electron-withdrawing diphenylphosphine oxide (DPPO) groups, DPEPO features a deep HOMO (~6.1 eV), a shallow LUMO (~2.0 eV), and an exceptionally high triplet energy (T1 = 3.0–3.3 eV). In procurement and materials selection for blue Thermally Activated Delayed Fluorescence (TADF) and phosphorescent OLEDs, DPEPO is prioritized for its ability to strictly confine triplet excitons and prevent reverse energy transfer, a critical requirement for maximizing internal quantum efficiency (IQE) and suppressing efficiency roll-off in high-energy emissive dopants [1].
Substituting DPEPO with conventional carbazole-based hosts (e.g., CBP or mCP) or generic wide-bandgap insulators (e.g., UGH2) fundamentally compromises device performance in blue-emissive systems. Carbazole derivatives like CBP (T1 ≈ 2.6 eV) and mCP (T1 ≈ 2.9 eV) possess triplet energies that are too low to confine the excitons of deep-blue TADF emitters, leading to severe triplet-triplet annihilation (TTA) and reverse energy transfer quenching, which drastically limits external quantum efficiency (EQE) [1]. Conversely, while ultra-wide-bandgap materials like UGH2 offer sufficient triplet confinement, they act as electrical insulators, drastically increasing driving voltages and reducing power efficiency[2]. DPEPO uniquely bridges this gap, providing both an ultra-high T1 barrier and sufficient electron-transporting character to maintain charge balance without catastrophic voltage penalties [1].
In blue TADF OLEDs utilizing the DMAc-PPM emitter, DPEPO's high triplet energy (T1 = 3.0 eV) prevents reverse intersystem crossing quenching, enabling an exceptional maximum External Quantum Efficiency (EQE) of 20.9% [1]. In direct comparison, devices utilizing the hole-transporting host mCP (T1 = 2.9 eV) or CBP (T1 = 2.6 eV) achieved severely degraded EQE maximums of only 6.3% and 5.5%, respectively, due to triplet exciton leakage into the host matrix [1].
| Evidence Dimension | Maximum External Quantum Efficiency (EQEmax) |
| Target Compound Data | 20.9% EQEmax |
| Comparator Or Baseline | mCP (6.3% EQEmax); CBP (5.5% EQEmax) |
| Quantified Difference | 3.3× higher EQE vs mCP; 3.8× higher EQE vs CBP. |
| Conditions | DMAc-PPM blue TADF emitter in single-host OLED architecture. |
Demonstrates that DPEPO is strictly required over standard carbazole hosts to achieve commercially viable efficiencies in deep-blue TADF devices.
When evaluated in simplified deep-blue TADF architectures using the DMOC-DPS emitter, the DPEPO host matrix delivered a maximum current efficiency of 5.77 cd/A and a peak luminance of 8185 cd/m2 [1]. A heavily benchmarked alternative, mCP, yielded only 4.12 cd/A and 5338 cd/m2 under identical conditions[1]. The electron-transporting nature of DPEPO facilitates superior T1→S1 upconversion and suppresses high-brightness efficiency roll-off compared to hole-transporting alternatives [1].
| Evidence Dimension | Current Efficiency and Peak Luminance |
| Target Compound Data | 5.77 cd/A; 8185 cd/m2 |
| Comparator Or Baseline | mCP (4.12 cd/A; 5338 cd/m2) |
| Quantified Difference | 40% higher current efficiency and 53% higher peak luminance. |
| Conditions | 10 wt.% DMOC-DPS emitter in a simplified solution-processed OLED structure. |
Validates DPEPO as the superior choice for high-brightness applications where efficiency roll-off typically degrades device performance.
DPEPO exhibits excellent thermal robustness, featuring a thermogravimetric analysis (TGA) decomposition threshold of >320 °C (at 0.5% weight loss) . In contrast, standard small-molecule hosts like mCP suffer from low glass transition temperatures (Tg = 64 °C), making them highly susceptible to heat-induced crystallization and morphological degradation within the thin film during device operation [1].
| Evidence Dimension | Thermal Degradation and Morphological Stability |
| Target Compound Data | TGA > 320 °C (stable amorphous film) |
| Comparator Or Baseline | mCP (Tg = 64 °C, prone to crystallization) |
| Quantified Difference | DPEPO provides a highly stable matrix resistant to the low-temperature crystallization that plagues mCP. |
| Conditions | Standard thermal analysis of OLED host powders and thin films. |
Ensures long-term operational stability and prevents catastrophic morphological failure of the emissive layer under Joule heating.
While DPEPO is a highly efficient single host, its strong polarity and electron-transporting nature make it an ideal component in bipolar co-host systems. Blending DPEPO with mCP (DPEPO:mCP) yielded an EQEmax of 20.1%—a 2.2-fold improvement over a pure mCP host (6.3%)—while simultaneously increasing luminance by 95% compared to a pure DPEPO host [1].
| Evidence Dimension | EQE and Luminance in Mixed Host vs Single Host |
| Target Compound Data | DPEPO:mCP Co-Host (EQEmax = 20.1%, +95% luminance vs pure DPEPO) |
| Comparator Or Baseline | Single mCP Host (EQEmax = 6.3%) |
| Quantified Difference | 2.2× EQE improvement over pure mCP; 95% luminance gain over pure DPEPO. |
| Conditions | Mixed-host solution-processed OLEDs utilizing DMAc-PPM. |
Proves that procuring DPEPO is critical not just for single-host layers, but for formulating state-of-the-art bipolar co-hosts that balance charge transport.
DPEPO is the primary procurement choice for deep-blue and sky-blue TADF emissive layers where a triplet energy (T1) > 2.8 eV is mandatory to prevent reverse intersystem crossing (RISC) quenching and maximize EQE[1].
Utilized as an ultra-thin interfacial layer adjacent to the emissive zone to confine holes (leveraging its deep 6.1 eV HOMO) and block triplet exciton leakage into the electron transport layer [2].
Blended with hole-transporting materials (such as mCP or mCBP) to create charge-balanced emissive layers that minimize efficiency roll-off at high current densities while maintaining high triplet confinement [1].
Integrated into the blue-emitting component of hybrid WOLEDs to maintain color stability, prevent spectral shifting across different driving voltages, and manage cascaded energy transfer [3].